(2S,4R)-4-aminopentan-2-ol hydrochloride is a chiral compound notable for its significance in various scientific fields, particularly in medicinal chemistry. Its specific stereochemistry is crucial for its biological activity and chemical properties, making it a valuable intermediate in the synthesis of pharmaceuticals. The compound is characterized by the presence of an amino group and a hydroxyl group, which contribute to its reactivity and potential applications.
This compound can be derived from the reduction of (2S,4R)-4-aminopentan-2-one using chiral catalysts. It is available commercially from chemical suppliers, with various synthesis methods documented in scientific literature and patents.
(2S,4R)-4-aminopentan-2-ol hydrochloride belongs to the class of amino alcohols. It is categorized as a secondary amine due to the presence of two alkyl groups attached to the nitrogen atom. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
The synthesis of (2S,4R)-4-aminopentan-2-ol hydrochloride typically involves stereoselective reduction processes. A common method is the reduction of (2S,4R)-4-aminopentan-2-one using chiral catalysts such as palladium on carbon (Pd/C) under hydrogen gas atmosphere.
The molecular formula of (2S,4R)-4-aminopentan-2-ol hydrochloride is . The compound features a five-carbon chain with an amino group at the fourth position and a hydroxyl group at the second position.
(2S,4R)-4-aminopentan-2-ol hydrochloride can undergo several types of chemical reactions:
The choice of reagents and reaction conditions significantly influences the outcomes:
The mechanism by which (2S,4R)-4-aminopentan-2-ol hydrochloride exerts its biological effects typically involves interactions with specific molecular targets such as enzymes or receptors. It can act as an enzyme inhibitor by binding to the active site of enzymes, thus preventing substrate binding and inhibiting catalytic activity. This interaction may affect key metabolic or signaling pathways relevant to its applications in pharmacology.
Relevant data includes:
(2S,4R)-4-aminopentan-2-ol hydrochloride has diverse applications across multiple scientific domains:
This compound's unique properties and versatility make it a significant focus of research in synthetic organic chemistry and medicinal applications.
The synthesis of enantiomerically pure (2S,4R)-4-aminopentan-2-ol hydrochloride demands precise stereocontrol, particularly at the chiral C4 amino and C2 hydroxy-bearing carbon centers. Engineered amine dehydrogenases (AmDHs) derived from amino acid dehydrogenases (AADHs) represent a cutting-edge biocatalytic approach. Specifically, AmDHs created from Sporosarcina psychrophila leucine dehydrogenase (SpAmDH) enable the direct asymmetric reductive amination of α-hydroxy ketones using ammonia as the sole amino donor. This method achieves exceptional enantioselectivity (>99% ee) under mild aqueous conditions (pH 7.4–8.5, 30°C) [4].
Initial SpAmDH variants catalyzed the conversion of 1-hydroxybutan-2-one to (S)-2-aminobutan-1-ol—a structural analog of the target amino alcohol—but exhibited suboptimal activity (~60% conversion at 50 mM substrate). To enhance efficiency, Combinatorial Active-Site Saturation Test/Iterative Saturation Mutagenesis (CAST/ISM) was deployed across three iterative rounds. The resulting variant wh84 demonstrated a 4-fold increase in catalytic efficiency (k~cat~/K~m~) and total turnover number (TTN) while retaining thermostability (T~50~^15^ >53°C). Preparative-scale reactions (100–200 mM substrate) achieved 91–99% conversion, underscoring its preparative relevance for chiral amino alcohols like the target compound [4]. Computational docking revealed that mutagenesis expanded the substrate-binding pocket, improving hydroxy ketone orientation and hydride transfer efficiency. This rational engineering strategy is broadly applicable to aliphatic amino alcohol synthesis, including (2S,4R)-4-aminopentan-2-ol precursors.
Reductive amination is pivotal for constructing the amino alcohol scaffold, coupling carbonyl reduction with amine introduction. For (2S,4R)-4-aminopentan-2-ol synthesis, two strategic pathways exist:
Table 1: Comparison of Reductive Amination Strategies for Amino Alcohol Synthesis
Method | Catalyst/Reagent | Amino Source | Stereoselectivity | Scale Feasibility |
---|---|---|---|---|
Biocatalytic (AmDH) | SpAmDH-wh84/NADH/GDH | NH~3~ | >99% ee | 200 mM substrate |
Borohydride-Mediated | NaBH(OAc)~3~/AcOH (cat.) | Alkylamines | Low (requires chiral pool) | Gram-scale |
Metal Hydride Reduction | PMHS/SnCl~2~ | Anilines | Substrate-dependent | Multi-gram scale |
Biocatalysis outperforms chemical methods in stereoselectivity and step economy for primary amino alcohols but faces limitations in organic solvent compatibility.
The final hydrochloride salt formation is critical for stabilizing the hygroscopic free base of (2S,4R)-4-aminopentan-2-ol and ensuring crystallinity. Key parameters influencing salt quality include solvent polarity, counterion source, and crystallization dynamics.
Hydrogen chloride (HCl) gas or concentrated HCl in anhydrous solvents (e.g., ethanol, isopropanol) are preferred for salt formation. Protic solvents enhance solubility of the free base and facilitate crystal nucleation. Industrial-scale processes employ high-pressure hydrogenation reactors for simultaneous reductive amination and salt formation, dissolving intermediates in methanol or ethanol before HCl saturation [3]. Solvent choice dictates crystal morphology:
Counterion exchange is viable but less efficient. While p-toluenesulfonate or camphorsulfonate anions resolve enantiomers via diastereomeric salt crystallization [6], hydrochloride remains optimal due to:
Table 2: Salt Formation Parameters for (2S,4R)-4-aminopentan-2-ol Hydrochloride
Parameter | Optimal Conditions | Impact on Product |
---|---|---|
Solvent System | Ethanol/water (4:1 v/v) | High yield (92–95%), low moisture uptake |
HCl Equivalents | 1.05–1.10 eq | Minimizes free amine (<0.1% by HPLC) |
Crystallization Temp. | 0–5°C | Uniform particle size (D~90~ <50 µm) |
Counterion Alternatives | Tosylate, cinnamate | Useful for resolution, not final form |
Post-crystallization, anti-solvent washing (diethyl ether) removes surface HCl, and fluid-bed drying ensures free-flowing powder suitable for pharmaceutical formulation [3].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0